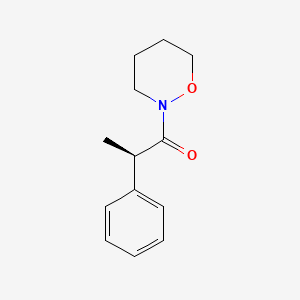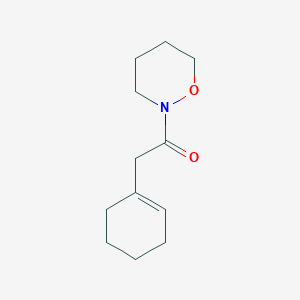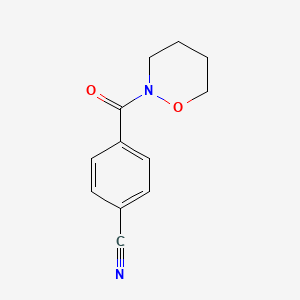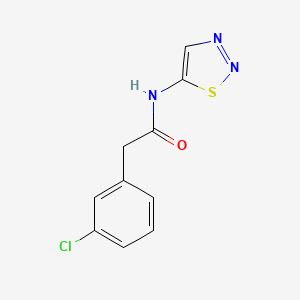
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAA is a member of the thiadiazole family of compounds, which are known to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The exact mechanism of action of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains.
実験室実験の利点と制限
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. One area of research could be the development of more efficient synthesis methods for 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. Another area of research could be the investigation of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide's potential use as an anti-inflammatory agent in the treatment of other diseases such as asthma and multiple sclerosis. In addition, further research could be conducted on the mechanism of action of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide, which could lead to the development of more potent and selective 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide analogs. Finally, future research could be conducted on the potential use of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide as an antimicrobial agent in the treatment of bacterial and fungal infections.
合成法
The synthesis of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide involves the reaction of 3-chlorobenzoyl chloride with thiadiazole-5-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide. The overall yield of the synthesis process is around 50%.
科学的研究の応用
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been studied for its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been investigated for its potential use as an antimicrobial agent against various bacterial and fungal strains. In addition, 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has been studied for its potential use as an anticancer agent, particularly against breast cancer cells.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-2-7(4-8)5-9(15)13-10-6-12-14-16-10/h1-4,6H,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGULHXVESVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)
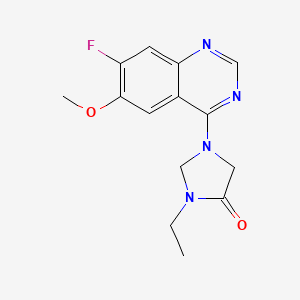
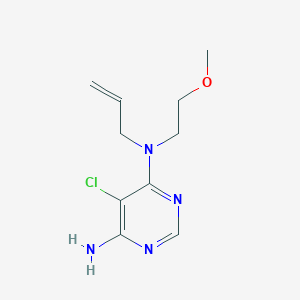
![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
